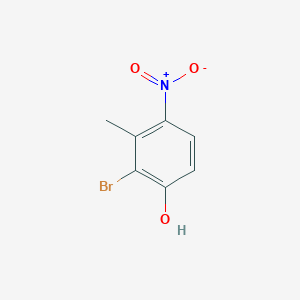

2-Bromo-3-methyl-4-nitrophenol

Cat. No. B056829

Key on ui cas rn:

123874-20-4

M. Wt: 232.03 g/mol

InChI Key: HTUNRWSWIRFPQX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07812017B2

Procedure details

2-Bromo-3-methyl-4-nitro-phenol, (100 g, 0.43 mol, Intermediate 72) was dissolved in acetone (500 mL), grinded K2CO3, 119 g (0.86 mol) and methyl iodide, 83 g (0.59 mol) were added and the reaction mixture was heated at reflux for one hour. The suspension was filtered and the solvent was removed at reduced pressure to give a brown spontaneously crystallizing oil that was used directly in the next synthetic step. Quantitative yield. The crude methoxy ether, 106 g (0.43 mol) was dissolved in dry DMF (350 mL), dimethylformamid dimethylacetal[DMFDMA], 103 g (0.87 mol) was added and the reaction was heated and stirred at 90° C. for two days. During the next three days were each day a portion of DMFDMA, 20 g (0.17 mol) added while the mixture was continued to be heated. The solvent was removed at reduced pressure and the black/red oily residue was dissolved in HOAc (300 mL). The viscous solution was carefully added to a well stirred suspension of iron powder, 72 g (1.3 mol) in warm HOAc (700 mL) at such rate the exothermic reaction allowed. The thick reaction mixture was heated at reflux for one hour, the solids were filtered of and the solvent was removed at reduced pressure. The black residue was dissolved in warm CHCl3 (700 mL), heptane (600 mL) and 50 g of silica gel was added, the mixture was filtered through a pad of silica, washed with 50/50 CHC13/heptane and the solvent was again removed at reduced pressure. The black residue was chromatographed on a column of silica with petroleum ether/EtOAc 90/10 as eluent to give 14.9 g (15%) of the target compound as a olive green solid. MS (ESI+) for C9H8BrNO m/z 226/228 (M+H)+.

[Compound]

Name

Intermediate 72

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Yield

15%

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[C:7]([CH3:8])=[C:6]([N+:9]([O-])=O)[CH:5]=[CH:4][C:3]=1O.[C:13]([O-:16])([O-])=O.[K+].[K+].[CH3:19]I>CC(C)=O>[Br:1][C:2]1[C:3]([O:16][CH3:13])=[CH:4][CH:5]=[C:6]2[C:7]=1[CH:8]=[CH:19][NH:9]2 |f:1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C=CC(=C1C)[N+](=O)[O-])O

|

[Compound]

|

Name

|

Intermediate 72

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[K+].[K+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CI

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

90 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at 90° C. for two days

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for one hour

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The suspension was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed at reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a brown

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

spontaneously crystallizing oil that

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The crude methoxy ether, 106 g (0.43 mol) was dissolved in dry DMF (350 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

dimethylformamid dimethylacetal[DMFDMA], 103 g (0.87 mol) was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction was heated

|

WAIT

|

Type

|

WAIT

|

|

Details

|

During the next three days were each day

|

|

Duration

|

3 d

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a portion of DMFDMA, 20 g (0.17 mol) added while the mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to be heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed at reduced pressure

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the black/red oily residue was dissolved in HOAc (300 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The viscous solution was carefully added to a well

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

suspension of iron powder, 72 g (1.3 mol) in warm HOAc (700 mL) at such rate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the exothermic reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The thick reaction mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for one hour

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solids were filtered of and the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed at reduced pressure

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The black residue was dissolved in warm CHCl3 (700 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

heptane (600 mL) and 50 g of silica gel was added

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the mixture was filtered through a pad of silica

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 50/50 CHC13/heptane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was again removed at reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The black residue was chromatographed on a column of silica with petroleum ether/EtOAc 90/10 as eluent

|

Outcomes

Product

Details

Reaction Time |

2 d |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=C2C=CNC2=CC=C1OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 14.9 g | |

| YIELD: PERCENTYIELD | 15% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |